molecular formula C16H15ClN2O2 B1396969 4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 907948-02-1

4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B1396969
CAS No.: 907948-02-1
M. Wt: 302.75 g/mol
InChI Key: MTSVVGYWJBKATJ-UHFFFAOYSA-N
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Description

4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride is an organic compound that features a benzimidazole moiety linked to a benzoic acid derivative

Scientific Research Applications

Corrosion Inhibition

4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride and similar benzimidazole derivatives have been researched for their efficacy as corrosion inhibitors. Studies demonstrate their effectiveness in protecting steel against corrosion in acidic environments, such as hydrochloric acid solutions. These compounds act as mixed-type inhibitors, interacting with metal surfaces to reduce corrosion rates significantly. Notably, their inhibition efficiency can reach up to 97.7% in certain conditions, highlighting their potential in industrial applications involving metal preservation (Rbaa et al., 2020).

Quantum Chemical Studies

Quantum chemical studies on benzimidazole derivatives, including this compound, have been conducted to understand their electronic and molecular properties. These studies provide insights into the interaction mechanisms of these compounds with metal surfaces, contributing to their anticorrosive behavior. Experimental and theoretical assessments align in indicating the effectiveness of these compounds in corrosion inhibition (Yadav et al., 2013).

Vibrational Spectroscopy and Molecular Docking Studies

Vibrational spectroscopy and molecular docking studies on compounds like this compound are pivotal in understanding their structural and electronic features. These studies are crucial for applications in drug development, as they provide detailed insights into molecular interactions and binding predictions with proteins. Such research can pave the way for the development of new therapeutic agents (Khanum et al., 2022).

Anticancer Activity

Some benzimidazole derivatives, including those structurally related to this compound, have been investigated for their anticancer properties. These studies involve the synthesis of novel compounds and their subsequent testing against various cancer cell lines. The research indicates promising anticancer activities, suggesting potential therapeutic applications in oncology (Varshney et al., 2015).

Future Directions

The future directions for the study of “4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride” could include further investigation into its potential applications, such as its use as an anti-cancer agent or an HIV integrase inhibitor . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

Mechanism of Action

It’s worth noting that benzimidazole derivatives, to which this compound belongs, are known to have diverse biological activities and are often used in medicinal chemistry . They can interact with various biological targets, leading to different therapeutic effects. The exact mode of action would depend on the specific structural features of the compound and its interaction with its biological target .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure and physicochemical properties. These properties would also affect the compound’s bioavailability .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzo

Properties

IUPAC Name

4-[(2-methylbenzimidazol-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(9-7-12)16(19)20;/h2-9H,10H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSVVGYWJBKATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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